molecular formula C9H7ClN2O B576197 4-Chloro-5-methoxyquinazoline CAS No. 179246-14-1

4-Chloro-5-methoxyquinazoline

Cat. No.: B576197
CAS No.: 179246-14-1
M. Wt: 194.618
InChI Key: QKJXAHJHTGXCOB-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxyquinazoline is a heterocyclic aromatic organic compound. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound has a molecular formula of C9H7ClN2O and a molecular weight of 194.62 g/mol . It is characterized by the presence of a chloro group at the fourth position and a methoxy group at the fifth position on the quinazoline ring.

Safety and Hazards

The safety information available indicates that 4-Chloro-5-methoxyquinazoline may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 4-Chloro-5-methoxyquinazoline are not mentioned in the search results, the field of medicinal chemistry continues to explore the potential of quinazoline derivatives for various therapeutic applications . The development of novel therapeutics based on these compounds presents opportunities for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methoxyquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with methoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-methoxyquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts in the presence of ligands and bases.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation reactions can produce quinazoline N-oxides .

Mechanism of Action

The mechanism of action of 4-Chloro-5-methoxyquinazoline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells . The compound may also interact with receptors, modulating their signaling pathways and influencing cellular responses .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-5-methoxyquinazoline is unique due to the presence of both chloro and methoxy groups, which contribute to its distinct chemical and biological properties. These functional groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

IUPAC Name

4-chloro-5-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-7-4-2-3-6-8(7)9(10)12-5-11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJXAHJHTGXCOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10702240
Record name 4-Chloro-5-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179246-14-1
Record name 4-Chloro-5-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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